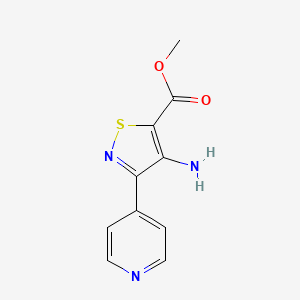![molecular formula C19H17FN2O2S B6532879 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine CAS No. 922926-29-2](/img/structure/B6532879.png)
3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine (3-DFP-6-FMPP) is a synthetic heterocyclic compound derived from pyridazine and phenylsulfanyl moieties. It has been extensively studied in the past few decades due to its interesting pharmacological properties, such as its ability to modulate protein-protein interactions, its cytotoxicity, and its potential anti-cancer activity.
科学研究应用
3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been widely used in scientific research due to its interesting pharmacological properties. It has been studied for its ability to modulate protein-protein interactions, its cytotoxicity, and its potential anti-cancer activity. 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been used in studies to investigate the structure-activity relationships of small molecule inhibitors of the protein-protein interaction between the transcription factor NF-κB and its inhibitor IκBα. It has also been used in studies to investigate the anticancer properties of novel compounds, as well as to investigate the mechanism of action of anticancer agents.
作用机制
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is not yet fully understood. However, it is believed that it modulates the protein-protein interaction between the transcription factor NF-κB and its inhibitor IκBα. This interaction is essential for the regulation of gene expression and cell proliferation. It is thought that 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine binds to the NF-κB/IκBα complex and disrupts the interaction, leading to the inhibition of NF-κB activity. This inhibition of NF-κB activity has been shown to be responsible for the cytotoxic and anti-cancer effects of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine have been extensively studied. It has been shown to inhibit the activity of NF-κB, leading to the inhibition of gene expression and cell proliferation. It has also been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and ovarian cancer cells. In addition, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has been shown to reduce inflammation and to have anti-inflammatory effects. It has also been shown to reduce oxidative stress and to have antioxidant effects.
实验室实验的优点和局限性
3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine has several advantages for laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and its synthesis can be easily scaled up for large-scale production. It is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and therefore it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, it has a relatively low solubility in organic solvents, and therefore it must be used at high concentrations in order to achieve optimal results.
未来方向
There are several potential future directions for 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine. It could be used to investigate the mechanism of action of other anti-cancer agents, as well as to develop novel compounds with similar properties. It could also be used to investigate the role of NF-κB in other diseases, such as autoimmune diseases, and to develop novel therapies for these diseases. In addition, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine could be used to investigate the role of NF-κB in the development of other diseases, such as cardiovascular disease, and to develop novel therapies for these diseases. Finally, 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine could be used to investigate the role of NF-κB in the aging process, and to develop novel therapies to slow down the aging process.
合成方法
The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine involves the condensation of 2,5-dimethoxyphenylsulfanyl chloride and 2-fluorophenylmethylsulfanyl chloride in the presence of sodium hydroxide. The reaction yields 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine in high yields with a purity of up to 95%. The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is a multi-step process, involving the initial condensation of the two reactants, followed by the addition of the base, and finally the separation of the desired product from the reaction mixture.
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-14-7-9-18(24-2)15(11-14)17-8-10-19(22-21-17)25-12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWOWWKXDGPIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6532805.png)

![N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6532824.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6532856.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532858.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6532861.png)
![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532869.png)
![7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6532874.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B6532896.png)
![3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B6532897.png)